molecular formula C10H12FNO5S B3013376 Methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate CAS No. 2411293-18-8

Methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate

Cat. No.: B3013376
CAS No.: 2411293-18-8
M. Wt: 277.27
InChI Key: OZHRECNISFCUIJ-UHFFFAOYSA-N
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Description

Methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group, a fluorosulfonyloxy group, and a benzoate ester, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 2-(dimethylamino)benzoic acid with methanol in the presence of a strong acid catalyst. This is followed by the introduction of the fluorosulfonyloxy group through a sulfonation reaction using fluorosulfonic acid. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyloxy group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Oxidation Reactions: The dimethylamino group can be oxidized to form N-oxides under specific conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents and mild bases.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled temperatures.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, typically in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoates with different functional groups replacing the fluorosulfonyloxy group.

    Oxidation Reactions: N-oxides of the dimethylamino group.

    Reduction Reactions: Alcohol derivatives of the original ester compound.

Scientific Research Applications

Methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorosulfonyloxy group can act as a leaving group in substitution reactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(dimethylamino)benzoate: Lacks the fluorosulfonyloxy group, making it less reactive in certain substitution reactions.

    Methyl 5-fluorosulfonyloxybenzoate: Lacks the dimethylamino group, reducing its ability to participate in hydrogen bonding and electrostatic interactions.

    Methyl 2-(dimethylamino)-5-chlorobenzoate: Contains a chlorine atom instead of the fluorosulfonyloxy group, leading to different reactivity and applications.

Uniqueness

Methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate is unique due to the combination of the dimethylamino and fluorosulfonyloxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO5S/c1-12(2)9-5-4-7(17-18(11,14)15)6-8(9)10(13)16-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHRECNISFCUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)OS(=O)(=O)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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